(4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
Description
(4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a secondary amine featuring a 2,2,6,6-tetramethyl-piperidin-4-yl core substituted with a 4-methoxybenzyl group. The 2,2,6,6-tetramethyl-piperidin-4-yl moiety imparts steric hindrance and conformational rigidity, while the 4-methoxybenzyl group introduces electron-donating and aromatic properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperidine derivatives, particularly in antiviral and central nervous system (CNS) drug discovery .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-16(2)10-14(11-17(3,4)19-16)18-12-13-6-8-15(20-5)9-7-13/h6-9,14,18-19H,10-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOHDYYWLVIMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amine group can be reduced to form a secondary amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine.
Reduction: Formation of (4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine with a secondary amine group.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by altering protein function .
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The compound’s structural analogs differ primarily in the substituents attached to the piperidine nitrogen. Key examples include:
Key Observations :
- Aromatic vs.
- Electron-Donating vs. In contrast, the 4-fluoro analog introduces electron-withdrawing effects, improving metabolic stability .
- Steric Effects : The 2,2,6,6-tetramethyl-piperidine core limits rotational freedom, favoring specific conformations critical for receptor binding .
Biological Activity
(4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C17H28N2O
- Molecular Weight : 276.42 g/mol
- CAS Number : 428836-15-1
The compound consists of a methoxybenzyl group linked to a tetramethylpiperidine moiety. This combination lends it distinct chemical characteristics that influence its biological activity.
Synthesis
The synthesis of (4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
The compound functions as a ligand that interacts with specific proteins or enzymes, potentially modulating their activity. This interaction may influence cellular signaling pathways and protein functions.
2. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds structurally similar to (4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine. For instance, derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The half-maximal inhibitory concentration (IC50) values for some derivatives against COX enzymes were reported as follows:
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 3b | 19.45 μM | 42.1 μM |
| 4b | 26.04 μM | 31.4 μM |
| 4d | 28.39 μM | 23.8 μM |
These results suggest that modifications to the structure can enhance anti-inflammatory activity .
3. Proteomics Research
The compound has applications in proteomics for studying protein interactions and functions. Its ability to modulate protein activity makes it a valuable tool in biochemical research.
Case Studies
Several studies have investigated the biological effects of compounds related to (4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine:
- Study on COX Inhibition : A study assessed various derivatives for their ability to inhibit COX enzymes and found that several showed significant anti-inflammatory effects comparable to established drugs like celecoxib .
- In Vivo Analysis : Animal models demonstrated that certain derivatives exhibited anti-inflammatory effects similar to those of widely used COX inhibitors like indomethacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
